molecular formula C18H16N2O4 B7816733 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-ETHOXY-3,4-DIHYDROQUINAZOLIN-4-ONE

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-ETHOXY-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B7816733
M. Wt: 324.3 g/mol
InChI Key: CZHWXZKFABBBMN-UHFFFAOYSA-N
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Description

3-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-ethoxy-3,4-dihydroquinazolin-4-one is a complex organic compound that features a benzodioxole moiety attached to a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-ethoxy-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment to the Quinazolinone Core: The benzodioxole moiety is then attached to a quinazolinone core via a nucleophilic substitution reaction. This involves the reaction of 2-ethoxy-3,4-dihydroquinazolin-4-one with a suitable benzodioxole derivative in the presence of a base such as potassium carbonate.

    Final Product Formation: The final product is obtained after purification, typically through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-ethoxy-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where nucleophiles such as amines or thiols replace the methylene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-ethoxy-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-ethoxy-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-ethoxy-3,4-dihydroquinazolin-4-one is unique due to its combination of a benzodioxole moiety with a quinazolinone core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-ethoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-2-22-18-19-14-6-4-3-5-13(14)17(21)20(18)10-12-7-8-15-16(9-12)24-11-23-15/h3-9H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHWXZKFABBBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC=C2C(=O)N1CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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